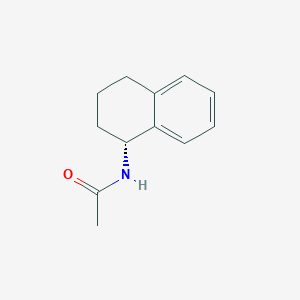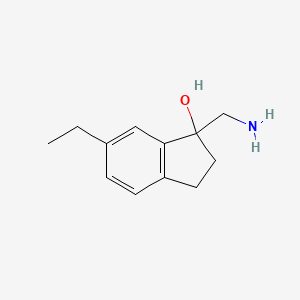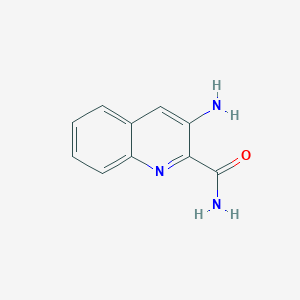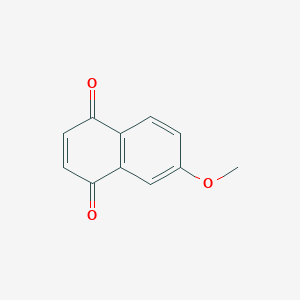
(S)-Alpha-allyl-proline,HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Alfa-alil-prolina, HCl es un derivado de aminoácido quiral que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por la presencia de un grupo alilo unido al carbono alfa de la prolina, un aminoácido secundario. La forma clorhidrato (HCl) se utiliza comúnmente para mejorar la solubilidad y estabilidad del compuesto.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (S)-Alfa-alil-prolina, HCl suele implicar los siguientes pasos:
Material de Partida: La síntesis comienza con L-prolina, un aminoácido que se encuentra de forma natural.
Alilación: El carbono alfa de la L-prolina se alila utilizando bromuro de alilo en presencia de una base como hidruro de sodio (NaH) o carbonato de potasio (K2CO3).
Formación de Clorhidrato: La (S)-Alfa-alil-prolina resultante se trata luego con ácido clorhídrico para formar la sal clorhidrato.
Métodos de Producción Industrial
En un entorno industrial, la producción de (S)-Alfa-alil-prolina, HCl puede implicar:
Alilación a Gran Escala: Utilización de reactores de flujo continuo para realizar el paso de alilación de manera eficiente.
Purificación: Empleo de técnicas de cristalización o cromatografía para purificar el compuesto.
Formación de Clorhidrato: Conversión de la (S)-Alfa-alil-prolina purificada a su forma de clorhidrato mediante reacciones ácido-base controladas.
Análisis De Reacciones Químicas
Tipos de Reacciones
(S)-Alfa-alil-prolina, HCl puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El grupo alilo se puede oxidar para formar un epóxido o un alcohol.
Reducción: El compuesto se puede reducir para eliminar el grupo alilo, produciendo prolina.
Sustitución: El grupo alilo se puede sustituir por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como el ácido m-cloroperbenzoico (m-CPBA) o el tetróxido de osmio (OsO4).
Reducción: Hidrogenación catalítica utilizando paladio sobre carbón (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como la azida de sodio (NaN3) o los tioles en condiciones suaves.
Productos Principales
Epóxidos: Formados a partir de la oxidación del grupo alilo.
Alcoholes: Resultantes de la oxidación parcial.
Derivados de Prolina: Obtenidos a través de reacciones de reducción o sustitución.
Aplicaciones Científicas De Investigación
(S)-Alfa-alil-prolina, HCl tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción quiral en la síntesis asimétrica y la catálisis.
Biología: Estudiado por su papel en la ingeniería de proteínas y la inhibición de enzimas.
Medicina: Investigado por sus posibles efectos terapéuticos, incluyendo propiedades antiinflamatorias y neuroprotectoras.
Industria: Utilizado en la síntesis de productos farmacéuticos y químicos finos.
Mecanismo De Acción
El mecanismo de acción de (S)-Alfa-alil-prolina, HCl implica su interacción con objetivos moleculares específicos:
Objetivos Moleculares: El compuesto puede unirse a enzimas y receptores, modulando su actividad.
Vías Implicadas: Puede influir en las vías de señalización relacionadas con la inflamación, el estrés oxidativo y el metabolismo celular.
Comparación Con Compuestos Similares
Compuestos Similares
(S)-Alfa-metil-prolina: Otro derivado de prolina quiral con un grupo metilo en lugar de un grupo alilo.
(S)-Alfa-etil-prolina: Estructura similar con un grupo etilo.
(S)-Alfa-bencil-prolina: Contiene un grupo bencilo, ofreciendo diferentes propiedades estéricas y electrónicas.
Singularidad
(S)-Alfa-alil-prolina, HCl es único debido a la presencia del grupo alilo, que proporciona reactividad distinta y potencial para diversas transformaciones químicas. Su naturaleza quiral también lo hace valioso en la síntesis asimétrica y la catálisis.
Propiedades
Fórmula molecular |
C8H14ClNO2 |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
(2S)-1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H/t7-;/m0./s1 |
Clave InChI |
OXIPWMWSVJMAQA-FJXQXJEOSA-N |
SMILES isomérico |
C=CCN1CCC[C@H]1C(=O)O.Cl |
SMILES canónico |
C=CCN1CCCC1C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)




